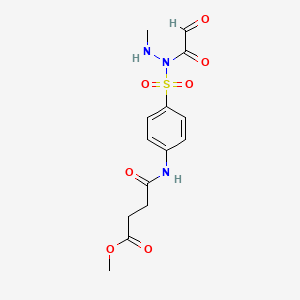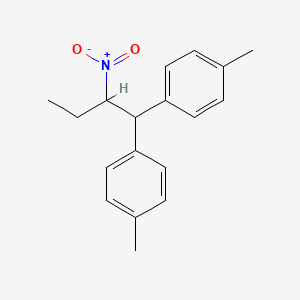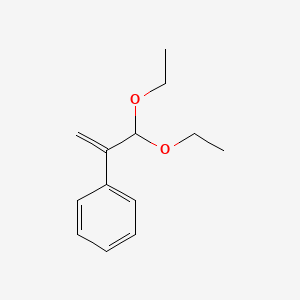
Atropaldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atropaldehyde diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. This compound is specifically derived from atropaldehyde and ethanol. This compound is known for its stability and is often used in organic synthesis as a protecting group for aldehydes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of atropaldehyde diethyl acetal involves the reaction of atropaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions typically include:
Acid Catalyst: Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.
Removal of Water: The reaction is driven to completion by removing the water formed during the reaction, often using molecular sieves or a Dean-Stark apparatus.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous removal of water and the use of efficient catalysts are crucial to maximize yield. The process may involve:
Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and reaction completion.
Distillation Units: For the separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Atropaldehyde diethyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to atropaldehyde and ethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetal group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products
Hydrolysis: Atropaldehyde and ethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Atropaldehyde diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes to prevent unwanted reactions during multi-step synthesis.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicinal Chemistry: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industrial Applications: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of atropaldehyde diethyl acetal primarily involves its role as a protecting group. The formation of the acetal protects the aldehyde group from nucleophilic attack, allowing other reactions to proceed without interference. The mechanism includes:
Protonation of the Carbonyl: Increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: Forms a hemiacetal intermediate.
Formation of Acetal: Another molecule of alcohol reacts to form the stable acetal.
Comparación Con Compuestos Similares
Atropaldehyde diethyl acetal can be compared with other acetals and hemiacetals:
Acetaldehyde Diethyl Acetal: Similar in structure but derived from acetaldehyde.
Benzaldehyde Diethyl Acetal: Derived from benzaldehyde, used in different synthetic applications.
Hemiacetals: Less stable than acetals and often exist in equilibrium with their corresponding aldehydes or ketones.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial processes. Its stability and reactivity make it a valuable tool in various scientific and industrial fields.
Propiedades
IUPAC Name |
3,3-diethoxyprop-1-en-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-10,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGWTSTROMQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=C)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462994 |
Source


|
| Record name | atropaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-04-4 |
Source


|
| Record name | atropaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
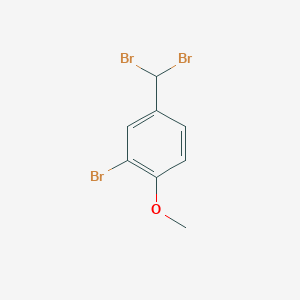
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
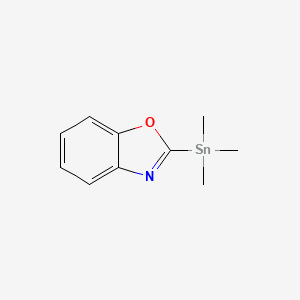
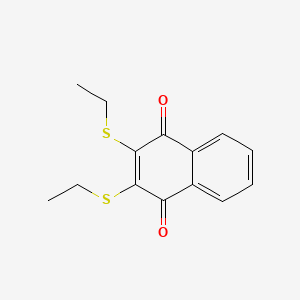
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
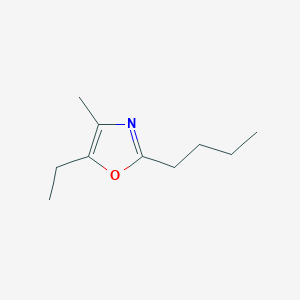

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
